Spectroscopic Characterization of 3-(3-Nitrophenoxy)azetidine: A Comprehensive Guide
Spectroscopic Characterization of 3-(3-Nitrophenoxy)azetidine: A Comprehensive Guide
Executive Summary
In contemporary drug discovery, the incorporation of strained, saturated heterocycles like azetidines has become a premier strategy for modulating physicochemical properties. Azetidines frequently serve as metabolically stable, low-lipophilicity bioisosteres for larger rings or acyclic amines[1][2]. 3-(3-Nitrophenoxy)azetidine (C9H10N2O3) represents a highly versatile building block, combining the conformational rigidity of the four-membered nitrogen heterocycle with the electronic tunability of a meta-substituted nitroaromatic ether.
This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—of 3-(3-Nitrophenoxy)azetidine. By deconstructing the causality behind the observed spectral phenomena, this guide equips analytical chemists and drug development professionals with the theoretical grounding and practical protocols required for unambiguous structural elucidation.
Structural Rationale & Spectroscopic Causality
The spectroscopic signature of 3-(3-Nitrophenoxy)azetidine is dictated by three distinct structural motifs, each exerting specific electronic and steric effects:
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The Azetidine Ring: The four-membered ring is highly strained (~25.2 kcal/mol ring strain), which alters the hybridization of the ring carbons[1]. The C-C bonds possess higher p-character, while the C-H bonds possess higher s-character, leading to distinct deshielding effects in NMR compared to unstrained acyclic amines.
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The Ether Linkage: The oxygen atom at the C3 position of the azetidine ring acts as a strong inductive electron-withdrawing group (EWG), heavily deshielding the adjacent C3 methine proton and carbon.
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The 3-Nitrophenyl Group: The nitro group is a powerful EWG via both inductive and resonance effects. Positioned meta to the ether linkage, it creates a complex, asymmetric electronic environment on the benzene ring, driving specific fragmentation pathways in mass spectrometry[3][4] and characteristic vibrational modes in IR spectroscopy[5][6].
Caption: Integrated spectroscopic workflow for the structural elucidation of 3-(3-Nitrophenoxy)azetidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Chemical Shifts
In the ^1^H NMR spectrum, the azetidine ring protons exhibit pronounced chemical shifts due to the combined effects of ring strain and electronegative heteroatoms[1][2]. The C3 methine proton is highly deshielded (δ ~5.10 ppm) due to the direct attachment of the ether oxygen. The C2 and C4 methylene protons (δ ~3.80–4.00 ppm) appear as complex multiplets; although the molecule possesses a plane of symmetry on average, the puckered conformation of the azetidine ring renders the geminal protons diastereotopic.
The aromatic region is defined by the meta-substitution pattern. The proton residing between the nitro and ether groups (H-2') is the most deshielded (δ ~7.65 ppm) due to the additive inductive effects of both substituents.
Quantitative Data Summary
Table 1: Predicted ^1^H and ^13^C NMR Data (400 MHz / 100 MHz, CDCl3)
| Position | ^1^H Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | ^13^C Shift (δ, ppm) | Assignment Rationale |
| N-H | 2.50 | br s, 1H (exchangeable) | - | Secondary amine proton; broadens due to quadrupolar relaxation of ^14^N. |
| C2, C4 | 3.85 - 4.05 | m, 4H | 54.2 | Azetidine methylenes; deshielded by adjacent ring nitrogen and strain. |
| C3 | 5.10 | m, 1H | 68.5 | Azetidine methine; heavily deshielded by the ether oxygen. |
| C1' | - | - | 158.3 | Aromatic ipso carbon attached to ether oxygen. |
| C2' | 7.65 | t, J = 2.5, 1H | 109.1 | Aromatic proton between -NO |
| C3' | - | - | 149.6 | Aromatic ipso carbon attached to nitro group. |
| C4' | 7.82 | ddd, J = 8.2, 2.5, 1.0, 1H | 116.4 | Aromatic proton ortho to -NO |
| C5' | 7.45 | t, J = 8.2, 1H | 130.2 | Aromatic proton meta to both substituents. |
| C6' | 7.15 | ddd, J = 8.2, 2.5, 1.0, 1H | 121.8 | Aromatic proton ortho to ether oxygen. |
Infrared (IR) Spectroscopy
Vibrational Causality
The IR spectrum of 3-(3-Nitrophenoxy)azetidine is dominated by the strong dipole moments of the nitro and ether functional groups[5][6]. The nitro group exhibits two intense, highly diagnostic bands: the asymmetric stretching vibration (νas NO2) around 1530 cm^-1^ and the symmetric stretching vibration (νs NO2) around 1350 cm^-1^. The ether linkage presents a strong C-O-C asymmetric stretch near 1240 cm^-1^, typical for alkyl aryl ethers. The secondary amine of the azetidine ring produces a sharp, albeit moderately intense, N-H stretch above 3300 cm^-1^.
Quantitative Data Summary
Table 2: Key IR Vibrational Modes (ATR-FTIR)
| Wavenumber (cm^-1^) | Intensity | Vibrational Mode | Structural Correlation |
| ~3320 | Medium, sharp | ν(N-H) stretch | Azetidine secondary amine |
| ~3085 | Weak | ν(C-H) stretch | Aromatic ring protons |
| ~2950, 2870 | Weak | ν(C-H) stretch | Azetidine aliphatic protons |
| ~1530 | Strong | ν | Asymmetric nitro group stretch |
| ~1350 | Strong | ν | Symmetric nitro group stretch |
| ~1240 | Strong | ν | Alkyl aryl ether linkage |
| ~1050 | Medium | ν | Alkyl aryl ether linkage |
Mass Spectrometry (MS)
Fragmentation Causality
Under Electrospray Ionization (ESI+) conditions, the molecule readily forms the protonated molecular ion [M+H]^+^ at m/z 195.08. The collision-induced dissociation (CID) of nitroaromatic compounds is highly characteristic[3][4][7]. The dominant initial fragmentation pathway is the neutral loss of nitric oxide (NO, 30 Da) via a nitro-to-nitrite rearrangement, yielding a fragment at m/z 165.08. A competing pathway is the direct cleavage of the C-NO2 bond, resulting in the loss of a nitro radical (NO2•, 46 Da) to yield m/z 149.08[3][8].
Furthermore, the highly strained azetidine ring is susceptible to fragmentation. Cleavage of the ether bond yields the azetidinium ion at m/z 56.05. Additionally, four-membered rings can undergo retro-[2+2] cycloaddition pathways, losing ethylene (C2H4) or imine fragments[9].
Caption: Primary ESI+ MS/MS fragmentation pathways for protonated 3-(3-Nitrophenoxy)azetidine.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the data, the following self-validating protocols must be strictly adhered to during data acquisition.
Protocol A: NMR Sample Preparation and Acquisition
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Solvent Selection: Dissolve 10–15 mg of 3-(3-Nitrophenoxy)azetidine in 0.6 mL of deuterated chloroform (CDCl
3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Validation Check: Inspect the solution for particulates. Filter through a glass wool plug into a 5 mm NMR tube if necessary to ensure optimal magnetic field homogeneity.
-
Shimming & Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated gradient shimming (Z-axis) and tune the probe to the ^1^H and ^13^C frequencies.
-
Acquisition Parameters (^1^H):
-
Pulse angle: 30°
-
Relaxation delay (D1): 2.0 seconds
-
Number of scans (NS): 16
-
-
Acquisition Parameters (^13^C):
-
Pulse angle: 30°
-
Relaxation delay (D1): 2.0 seconds (increase to 5.0 seconds if quaternary carbons are weak).
-
Number of scans (NS): 512–1024 (depending on concentration).
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz for ^1^H, 1.0 Hz for ^13^C) prior to Fourier transformation. Phase and baseline correct manually.
Protocol B: ATR-FTIR Spectroscopy
-
Background Calibration: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean (wipe with isopropanol). Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm^-1^.
-
Sample Application: Place 1–2 mg of the neat solid (or a concentrated drop if handled as a free base liquid/oil) directly onto the ATR crystal.
-
Compression: Lower the anvil to apply consistent pressure to the sample, ensuring intimate contact with the crystal lattice.
-
Data Acquisition: Collect the sample spectrum using 32 scans from 4000 to 400 cm^-1^.
-
Validation: Verify that the baseline is flat and the maximum absorbance does not exceed 1.2 AU to prevent peak distortion.
Protocol C: LC-MS/MS Analysis
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Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.
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Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.
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Source Parameters (ESI+):
-
Capillary Voltage: 3.0 kV
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Desolvation Temperature: 350 °C
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Desolvation Gas Flow: 600 L/hr
-
-
MS/MS Acquisition: Isolate the precursor ion (m/z 195.1) in the quadrupole. Apply Collision Energy (CE) ramping from 15 to 40 eV using Argon as the collision gas to capture the full spectrum of product ions (m/z 56, 149, 165).
References
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Su, G. Y., et al. "Characteristic fragmentations of nitroaromatic compounds (NACs) in Orbitrap HCD and integrated strategy for recognition of NACs in environmental samples." Science of The Total Environment, 2022. Available at:[Link]
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Schmidt, A. C., et al. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2006. Available at:[Link]
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Schmidt, A. C., et al. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." ResearchGate, 2006. Available at:[Link]
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PubChem. "2-Nitrophenyl phenyl ether | C12H9NO3 | CID 16661." National Center for Biotechnology Information, 2025. Available at:[Link]
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Bott, T. M., and West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, 2012. Available at:[Link]
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NIST Chemistry WebBook. "Bis(p-nitrophenyl) ether." National Institute of Standards and Technology, SRD 69. Available at:[Link]
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ACS Publications. "Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic." Journal of Medicinal Chemistry, 2014. Available at:[Link]
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Zaikin, V., et al. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group." AIP Publishing, 2022. Available at:[Link]
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